d-Camphor, 3-amino-, monosulfate
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Overview
Description
d-Camphor, 3-amino-, monosulfate is a derivative of camphor, a bicyclic monoterpene ketone found widely in plants, especially in the Cinnamomum camphora tree
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Camphor, 3-amino-, monosulfate typically involves the reaction of d-camphor with an amine under specific conditions. One common method involves the nucleophilic substitution of 10-iodocamphor with secondary amines, resulting in amino-ketones, which are then treated with hydroxylamine to form oximes . Another method includes the use of camphor-derived chiral triazolium salts for asymmetric intramolecular Michael reactions .
Industrial Production Methods
Industrial production of this compound often utilizes renewable starting materials such as α-pinene. The process involves the enantioselective hydrolysis of isobornyl esters, followed by oxidation to yield camphor . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
d-Camphor, 3-amino-, monosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphor derivatives.
Reduction: Reduction reactions can convert the compound into different camphor-based products.
Substitution: Nucleophilic substitution reactions are common, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, bromine for bromination, and various secondary amines for nucleophilic substitution . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include camphor oximes, brominated camphor derivatives, and various amino-camphor compounds .
Scientific Research Applications
d-Camphor, 3-amino-, monosulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of d-Camphor, 3-amino-, monosulfate involves its interaction with various molecular targets and pathways. For instance, camphor derivatives are known to activate and desensitize the transient receptor potential (TRP) channels, which play a role in pain sensation and inflammation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to d-Camphor, 3-amino-, monosulfate include:
Camphor nitroimine: Used as a key building block in the synthesis of bioactive compounds.
Camphor sulfonic acid: Utilized in the production of various camphor derivatives.
Camphor hydrazone: Studied for its biological activities, including antimicrobial and antifungal properties.
Uniqueness
This compound stands out due to its unique combination of an amino group and a sulfate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and catalysis, as well as in the development of new bioactive molecules .
Properties
CAS No. |
5339-84-4 |
---|---|
Molecular Formula |
C10H19NO5S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;sulfuric acid |
InChI |
InChI=1S/C10H17NO.H2O4S/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;1-5(2,3)4/h6-7H,4-5,11H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
RGRGOMNVQRSTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2N)C)C.OS(=O)(=O)O |
Origin of Product |
United States |
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